N,N,6-trimethyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine
Description
N,N,6-trimethyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrido[3,4-d]pyrimidine derivatives.
Properties
Molecular Formula |
C18H22N8 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N,N,6-trimethyl-2-(4-pyrido[3,4-d]pyrimidin-4-ylpiperazin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C18H22N8/c1-13-10-16(24(2)3)23-18(22-13)26-8-6-25(7-9-26)17-14-4-5-19-11-15(14)20-12-21-17/h4-5,10-12H,6-9H2,1-3H3 |
InChI Key |
HCCZMDHSKRLMRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=CN=C4)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-trimethyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine involves multiple steps. One common method includes the reaction of 2-substituted 5-aminopyridine-4-carboxylic acids with formamide or formamidine acetate . The reaction conditions typically involve directed lithiation with BuLi–TMEDA in diethyl ether at low temperatures, followed by quenching with CO2 .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N,6-trimethyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N,N,6-trimethyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting protein kinases. Protein kinases are enzymes that transfer phosphate groups from ATP to specific amino acids in protein substrates, regulating various cellular processes such as growth, differentiation, and metabolism . By inhibiting these enzymes, the compound can disrupt signaling pathways involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of protein kinase inhibitors with similar biological activities.
Quinazoline: Known for its anticancer properties and ability to inhibit protein kinases.
Furo[2,3-d]pyrimidine: Exhibits diverse biological activities and is used in medicinal chemistry.
Uniqueness
N,N,6-trimethyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is unique due to its specific structural features, which confer high selectivity and potency as a protein kinase inhibitor. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound in drug discovery and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
